N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
CAS No.: 879567-95-0
Cat. No.: VC6340042
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.42
* For research use only. Not for human or veterinary use.
![N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE - 879567-95-0](/images/structure/VC6340042.png)
Specification
CAS No. | 879567-95-0 |
---|---|
Molecular Formula | C19H15N5O3S |
Molecular Weight | 393.42 |
IUPAC Name | N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Standard InChI | InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25) |
Standard InChI Key | WPHMDGSVEXYZOF-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[3-(3-methyl- triazolo[3,4-b] thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, reflects its intricate heterocyclic framework. Its molecular formula, C₁₉H₁₅N₅O₃S, corresponds to a molecular weight of 393.42 g/mol. Key structural features include:
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A triazolo[3,4-b] thiadiazole core with a methyl substituent at position 3.
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A phenyl ring at position 6 of the triazolo-thiadiazole system, substituted with a carboxamide group.
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A 2,3-dihydro-1,4-benzodioxine moiety linked via the carboxamide group, introducing oxygen-containing heterocyclic diversity .
The stereochemistry of related analogs, such as the (3R)-configured benzodioxine derivative (CAS No. 6723749), underscores the potential influence of chirality on bioactivity, though this remains unexplored for the parent compound .
Spectral and Computational Data
Structural characterization relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR would resolve aromatic protons, methyl groups, and heterocyclic environments.
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Infrared (IR) Spectroscopy: Key functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) and benzodioxine ether linkages (C-O-C ~1250 cm⁻¹) are identifiable.
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 393.42 and fragmentation patterns indicative of the triazolo-thiadiazole cleavage.
Computational descriptors, including the SMILES string (CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5
) and InChIKey (WPHMDGSVEXYZOF-UHFFFAOYSA-N
), facilitate digital representation and database searches .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of triazolo-thiadiazole derivatives typically involves multi-step protocols:
-
Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters yields the triazolo-thiadiazole scaffold. For this compound, 3-methyl-1,2,4-triazolo[3,4-b] thiadiazole is likely synthesized first.
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Functionalization: Electrophilic substitution or coupling reactions introduce the phenyl-carboxamide group at position 6.
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Benzodioxine Integration: The 2,3-dihydro-1,4-benzodioxine moiety is attached via amide bond formation, possibly using carbodiimide-based coupling agents .
Comparative Analysis with Structural Analogs
Methoxy-Substituted Analog
The related compound 4-methoxy-N-[3-(3-methyl-[1, triazolo[3,4-b] thiadiazol-6-yl)phenyl]benzamide (PubChem CID 1017640) replaces the benzodioxine with a methoxybenzamide group. Key differences include:
Property | Target Compound | Methoxy Analog |
---|---|---|
Molecular Formula | C₁₉H₁₅N₅O₃S | C₁₈H₁₅N₅O₂S |
Molecular Weight | 393.42 g/mol | 365.40 g/mol |
Key Substituent | 2,3-Dihydrobenzodioxine | 4-Methoxybenzamide |
Bioactivity Data | Not available | Not available |
This analog’s simpler structure may offer synthetic advantages but lacks the oxygen-rich benzodioxine’s potential pharmacokinetic benefits .
Chiral Derivatives
The (3R)-configured stereoisomer (CAS No. 6723749) introduces chirality at the benzodioxine-carboxamide junction. Its Isomeric SMILES (CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)[C@H]4COC5=CC=CC=C5O4
) highlights the R-configuration, which could influence receptor binding in enantioselective biological targets .
Hypothetical Biological Activities and Applications
Triazolo-Thiadiazole Pharmacophore
Triazolo-thiadiazoles are renowned for:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis or enzyme inhibition.
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Anticancer Potential: Kinase inhibition or apoptosis induction.
While no direct data exist for this compound, its structural similarity to active analogs suggests plausible activity in these domains.
Benzodioxine Contributions
The 2,3-dihydro-1,4-benzodioxine group may enhance:
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Metabolic Stability: Ether linkages resist oxidative degradation.
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Blood-Brain Barrier Penetration: Lipophilic moieties improve CNS targeting.
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Antioxidant Capacity: Electron-rich aromatic systems scavenge free radicals .
Future Research Directions
Priority Investigations
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Synthesis and Characterization: Empirical validation of synthetic routes and spectral data.
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In Vitro Screening: Antiproliferative, antimicrobial, and enzyme inhibition assays.
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ADMET Profiling: Solubility, permeability, and metabolic stability studies.
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Structure-Activity Relationships (SAR): Systematic modification of the triazolo-thiadiazole and benzodioxine subunits.
Technical Advancements
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